2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring system, which is known for its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the 3,5-Dimethoxybenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with thiazol-2-ylamine to form the acetamide linkage, typically under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reagents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the thiazole ring system.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: The compound serves as a probe in chemical biology to study the mechanisms of action of thiazole-containing drugs.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide involves its interaction with biological macromolecules:
Molecular Targets: The compound targets enzymes and receptors that contain nucleophilic sites, such as cysteine residues in proteins.
Pathways Involved: It can inhibit enzyme activity by forming covalent bonds with the active site residues, leading to the disruption of normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Benzylthio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide: Similar structure but lacks the methoxy groups on the benzyl ring.
2-(2-((4-Methoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide: Contains a single methoxy group on the benzyl ring.
Uniqueness
The presence of the 3,5-dimethoxybenzyl group in 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide provides unique electronic and steric properties that can enhance its biological activity and selectivity compared to similar compounds. The methoxy groups can participate in hydrogen bonding and other interactions that can influence the compound’s binding affinity and specificity.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-22-13-5-11(6-14(8-13)23-2)9-25-17-19-12(10-26-17)7-15(21)20-16-18-3-4-24-16/h3-6,8,10H,7,9H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPORCPYUZUKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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